molecular formula C13H8O2 B1222585 6H-benzo[c]chromen-6-one CAS No. 2005-10-9

6H-benzo[c]chromen-6-one

Cat. No.: B1222585
CAS No.: 2005-10-9
M. Wt: 196.20 g/mol
InChI Key: TVKNXKLYVUVOCV-UHFFFAOYSA-N
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Description

3,4-Benzocoumarin is a heterocyclic compound that belongs to the coumarin family. Coumarins are naturally occurring oxygen-containing heterocycles found in many plant species. They are known for their wide-ranging biological and pharmacological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties

Biochemical Analysis

Biochemical Properties

6H-Dibenzo[b,d]pyran-6-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gut microbiota metabolites, exhibiting anti-inflammatory, antiglycative, and neuroprotective effects . The compound’s interactions with these biomolecules are crucial for its biological activities, including enzyme inhibition and activation, as well as modulation of gene expression.

Cellular Effects

6H-Dibenzo[b,d]pyran-6-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits cytotoxic effects on cancer cells, leading to apoptosis and inhibition of cell proliferation . Additionally, it has antioxidant properties that protect cells from oxidative stress and damage.

Molecular Mechanism

The molecular mechanism of 6H-Dibenzo[b,d]pyran-6-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. It also modulates gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6H-Dibenzo[b,d]pyran-6-one change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 6H-Dibenzo[b,d]pyran-6-one has been observed to have sustained effects on cellular processes, including continued inhibition of cell proliferation and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 6H-Dibenzo[b,d]pyran-6-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

6H-Dibenzo[b,d]pyran-6-one is involved in various metabolic pathways. It is biosynthesized through the polyketide pathway in microorganisms or via the metabolism of natural ellagitannins and ellagic acid by intestinal bacteria . The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s biological activities and its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 6H-Dibenzo[b,d]pyran-6-one is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 6H-Dibenzo[b,d]pyran-6-one are essential for its biological effects, as they determine the compound’s availability and activity within cells.

Subcellular Localization

The subcellular localization of 6H-Dibenzo[b,d]pyran-6-one affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 6H-Dibenzo[b,d]pyran-6-one exerts its effects in the appropriate cellular context, contributing to its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Benzocoumarin can be achieved through several methods. Another method includes the use of diaryliodonium salts as electrophilic reagents, which have shown efficiency and selectivity in the synthesis of 3,4-Benzocoumarin derivatives .

Industrial Production Methods: Industrial production of 3,4-Benzocoumarin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,4-Benzocoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in Schiff base formation when reacted with o-vanillin .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Schiff base formation with o-vanillin results in the formation of (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-6H-benzo[c]chromen-6-one .

Comparison with Similar Compounds

Properties

IUPAC Name

benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKNXKLYVUVOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173867
Record name 6H-Dibenzo-(b,d)-pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005-10-9
Record name 6H-Dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2005-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Dibenzo-(b,d)-pyran-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo[b,d]pyran-6-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407876
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Record name 6H-Dibenzo-(b,d)-pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Benzo[c]chromen-6-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS9S4KQR7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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